N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-phenoxyacetamide
Description
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a phenoxyacetyl thiourea moiety
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H19N3O4S/c1-28-19-12-11-15(22-24-17-9-5-6-10-20(17)30-22)13-18(19)25-23(31)26-21(27)14-29-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H2,25,26,27,31) |
InChI Key |
KDAFJQPKUOVIAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring and thiourea moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Peniciaculin A: A natural product with antifungal activity, similar in its broad-spectrum activity against phytopathogens.
Uniqueness
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and thiourea moiety provide unique reactivity and potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
